molecular formula C14H21NO3 B2865628 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester CAS No. 1028320-34-4

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester

Cat. No.: B2865628
CAS No.: 1028320-34-4
M. Wt: 251.326
InChI Key: RSOXVBNWRSTZPL-UHFFFAOYSA-N
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Description

9-Azadispiro[2123]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the carboxylic acid and ester groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the effects of spirocyclic structures on biological activity. Its derivatives could serve as potential drug candidates or biochemical probes.

Medicine

In medicine, the compound’s derivatives might exhibit pharmacological properties, making them candidates for drug development. Research may focus on their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s spirocyclic structure may enable it to bind uniquely to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid
  • 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-
  • 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 1,1-dimethylethyl ester

Uniqueness

Compared to similar compounds, 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester stands out due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the 1,1-dimethylethyl ester group may enhance its stability and solubility, making it more suitable for certain applications.

Properties

IUPAC Name

tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-13(4-5-13)10(16)14(9-15)6-7-14/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXVBNWRSTZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C3(C1)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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